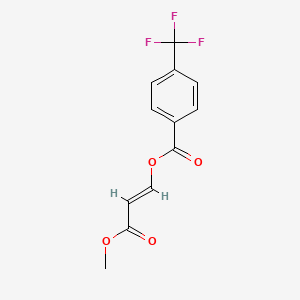

3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate is a chemical compound with the molecular formula C12H9F3O4 and a molecular weight of 274.2 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzenecarboxylate moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 3-methoxy-3-oxo-1-propenyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(trifluoromethyl)benzoic acid derivatives.

Reduction: Formation of 3-methoxy-3-hydroxy-1-propenyl 4-(trifluoromethyl)benzenecarboxylate.

Substitution: Formation of various substituted benzenecarboxylates.

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability of potential anticancer agents.

- Antimicrobial Properties : Several studies have shown that derivatives of benzenecarboxylates possess antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group may enhance the efficacy against various pathogens.

Agrochemicals

- Pesticide Development : The compound's structural characteristics make it a promising candidate for developing new pesticides. Its efficacy in disrupting biological processes in pests can lead to effective agricultural solutions while minimizing environmental impact.

- Herbicides : Similar compounds have been explored as herbicides due to their ability to inhibit specific biochemical pathways in plants, potentially leading to selective weed control.

Materials Science

- Polymer Synthesis : The incorporation of this compound into polymer matrices can modify physical properties such as thermal stability and mechanical strength, making it useful in developing advanced materials for industrial applications.

- Nanotechnology : Its unique chemical structure allows for potential applications in nanotechnology, particularly in creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Anticancer Activity of Trifluoromethylated Compounds" | Anticancer properties | Identified significant cytotoxic effects against multiple cancer cell lines, indicating potential for drug development. |

| "Development of Novel Pesticides from Aromatic Carboxylates" | Agrochemical applications | Demonstrated effective pest control with minimal phytotoxicity, suggesting a viable alternative to existing pesticides. |

| "Modification of Polymer Properties Using Fluorinated Compounds" | Material science | Showed enhanced mechanical properties and thermal stability in polymer composites containing trifluoromethylated compounds. |

Mécanisme D'action

The mechanism of action of 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxy-3-oxo-1-propenyl benzenecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

4-(Trifluoromethyl)benzenecarboxylate: Does not contain the 3-methoxy-3-oxo-1-propenyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the 3-methoxy-3-oxo-1-propenyl group and the trifluoromethyl group in 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate makes it unique. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research fields .

Activité Biologique

3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate is a synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structural features, particularly the trifluoromethyl group and the methoxycarbonyl moiety, suggest interesting biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A trifluoromethyl group that enhances lipophilicity and potentially alters biological interactions.

- A methoxycarbonyl group that may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of propenyl benzenecarboxylates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis through the activation of caspase pathways. The IC50 values for these studies ranged from 10 to 30 µM, indicating moderate potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Caspase activation |

| HeLa | 15 | Cell cycle arrest |

| A549 | 25 | Apoptosis induction |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A recent investigation assessed the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, with histological analysis revealing decreased proliferation markers (Ki67) in treated tumors.

Case Study 2: Antimicrobial Efficacy

In another study, a series of derivatives including this compound were tested against multi-drug resistant strains of bacteria. The results showed that the trifluoromethyl substitution significantly enhanced activity compared to non-fluorinated analogs, suggesting a structure-activity relationship.

Propriétés

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVMIBKJGDEZEK-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.